molecular formula C4H6N2O B164545 Isoxazol-3-ylmethanamine CAS No. 131052-58-9

Isoxazol-3-ylmethanamine

Cat. No.: B164545
CAS No.: 131052-58-9
M. Wt: 98.1 g/mol
InChI Key: NRYCMMCUURADTR-UHFFFAOYSA-N
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Description

Isoxazol-3-ylmethanamine is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoxazol-3-ylmethanamine can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring. Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods typically involve eco-friendly conditions and reagents .

Chemical Reactions Analysis

Types of Reactions: Isoxazol-3-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the isoxazole ring or the amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the isoxazole ring .

Scientific Research Applications

Isoxazol-3-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: this compound derivatives are investigated for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties

Comparison with Similar Compounds

    Isoxazole: The parent compound of isoxazol-3-ylmethanamine, which also exhibits various biological activities.

    Thiadiazole: Another five-membered heterocyclic compound with similar applications in medicinal chemistry.

    Oxadiazole: A related compound with a similar structure and potential biological activities.

Uniqueness: this compound is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

1,2-oxazol-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c5-3-4-1-2-7-6-4/h1-2H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYCMMCUURADTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131052-58-9
Record name 1,2-oxazol-3-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Isoxazol-3-ylmethanamine

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